molecular formula C17H19NO2 B184903 (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine CAS No. 504432-21-7

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine

Cat. No.: B184903
CAS No.: 504432-21-7
M. Wt: 269.34 g/mol
InChI Key: IWOPODOWUMOAKZ-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is a synthetic organic compound designed for research and development purposes. This amine features a 1,3-benzodioxole moiety, a structural component found in various compounds with documented biological activity . The 1,3-benzodioxole group, also known as the methylenedioxyphenyl group, is a common pharmacophore in medicinal chemistry and is frequently investigated for its potential to interact with enzymatic systems . Researchers are exploring this compound and its derivatives primarily in the context of chemical biology and as a building block for the synthesis of more complex molecules. Its structure suggests potential utility in the development of novel ligands for various biological targets. For instance, structurally related compounds containing the 1,3-benzodioxole core have been studied for a range of activities, including as agonists for plant hormone receptors like TIR1 to modulate root growth , and for evaluating antibacterial properties against Gram-positive and Gram-negative bacteria . The specific mechanism of action for this compound is a subject of ongoing investigation, and its research value lies in its potential to be a key intermediate or a candidate for probing biological pathways.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16/h3-9,18H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOPODOWUMOAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353347
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504432-21-7
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Triacetoxyborohydride (STAB)-Mediated Protocol

A one-pot procedure adapted from reductive amination methodologies involves:

  • Reactants : Equimolar quantities of 1,3-benzodioxole-5-carbaldehyde (1.0 eq) and 4-ethylbenzylamine (1.0 eq).

  • Reducing Agent : Sodium triacetoxyborohydride (1.2 eq) in dichloroethane (DCE) with catalytic acetic acid.

  • Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.

  • Workup : Quenching with saturated NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

  • Yield : 68–75%.

Mechanistic Insight : The aldehyde and amine first condense to form an imine intermediate, which is reduced in situ by STAB. The weakly acidic conditions (acetic acid) protonate the imine nitrogen, enhancing electrophilicity for hydride transfer.

Sodium Borohydride with Acidic Activation

Alternative conditions use sodium borohydride (NaBH₄) in methanol with glacial acetic acid:

  • Reactants : 1,3-Benzodioxole-5-carbaldehyde (1.0 eq), 4-ethylbenzylamine (1.0 eq).

  • Reduction : NaBH₄ (2.0 eq) added portionwise to a methanolic solution acidified with acetic acid (pH 4–5).

  • Yield : 60–65%, with minor over-reduction byproducts.

Two-Step Alkylation-Reduction Strategy

For substrates where direct reductive amination is inefficient, a two-step approach is employed:

Schiff Base Formation

  • Step 1 : React 1,3-benzodioxole-5-carbaldehyde with 4-ethylbenzylamine in anhydrous dichloromethane (DCM) using molecular sieves (4Å) to absorb water.

  • Catalyst : Anhydrous Na₂SO₄ or MgSO₄ to drive imine formation.

  • Intermediate : The Schiff base (E)-N-(1,3-benzodioxol-5-ylmethylene)-4-ethylbenzylamine is isolated in 85–90% yield.

Borohydride Reduction

  • Step 2 : The Schiff base is reduced with NaBH₄ (2.0 eq) in methanol at 0°C to room temperature.

  • Workup : Acidic workup (1M HCl) followed by neutralization with NaOH.

  • Yield : 70–78% after chromatography.

Catalytic Hydrogenation and Alternative Methods

Hydrogenation of Nitriles

A less common route involves:

  • Nitrile Intermediate : Synthesized via nucleophilic substitution of 1,3-benzodioxol-5-ylmethyl chloride with 4-ethylbenzylamine in the presence of K₂CO₃.

  • Reduction : Catalytic hydrogenation (H₂, 50 psi) over Raney Ni at 80°C for 6 hours.

  • Yield : ~50%, limited by nitrile accessibility.

Zinc-Mediated Reductive Amination

A green chemistry approach uses zinc powder in aqueous NaOH:

  • Reactants : 1,3-Benzodioxole-5-carbaldehyde, 4-ethylbenzylamine.

  • Conditions : 5% NaOH, zinc dust (15 eq), 24-hour stirring at room temperature.

  • Yield : 55–60%, with minimal dimerization byproducts.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
STAB reductive aminationDCE, rt, 24h68–75%High selectivity, one-potCost of STAB
NaBH₄/AcOHMeOH, rt, 12h60–65%Low-cost reagentsOver-reduction possible
Two-step alkylationDCM → MeOH, 0°C–rt70–78%High intermediate purityMulti-step, time-intensive
Zinc/H₂OAqueous NaOH, rt, 24h55–60%Eco-friendly, simple workupLower yield, byproduct formation

Critical Considerations

  • Steric Effects : The 4-ethyl group on the benzylamine introduces steric hindrance, necessitating excess aldehyde (1.2–1.5 eq) to drive reductive amination to completion.

  • Purification Challenges : The product’s non-polar nature requires silica gel chromatography with hexane/ethyl acetate (3:1) for optimal separation.

  • Safety : NaBH₄ and STAB require careful handling under inert conditions due to moisture sensitivity .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Notable Features References
(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine 4-Ethylbenzyl, 1,3-benzodioxol-5-ylmethyl 283.32 g/mol High lipophilicity due to ethyl group; benzodioxole enhances electron density
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide 4-Methylbenzoyl instead of 4-ethylbenzyl 283.30 g/mol Amide linkage reduces basicity; methyl group decreases lipophilicity vs. ethyl
4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine Pyrazole core, 4-methylphenyl substituent 279.30 g/mol Heterocyclic core introduces rigidity; potential for hydrogen bonding
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine 2-Methoxybenzyl substituent 272.32 g/mol Methoxy group enhances solubility; ortho-substitution alters steric profile
N-(4-Ethylbenzyl)-N-methylamine Lacks benzodioxole; N-methyl group 149.24 g/mol Simplified structure with lower molecular weight; reduced aromatic interactions

Substituent Effects

  • Ethyl vs.
  • Benzodioxole vs. Heterocycles : The benzodioxole moiety provides a planar, electron-rich aromatic system, favoring π-π interactions absent in pyrazole- or oxadiazole-containing analogues (e.g., 4-(2H-1,3-Benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine) .
  • Amine vs. Amide Linkages : Secondary amines (e.g., the target compound) exhibit greater basicity and nucleophilicity than amide derivatives, influencing receptor binding kinetics .

Intermolecular Interactions

Crystallographic data reveal that benzodioxole-containing compounds form robust hydrogen-bonding networks. For example, 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibits N–H···O and C–H···π interactions critical for crystal packing . The target compound’s ethyl group may disrupt such interactions compared to methyl or methoxy substituents, altering solubility and crystallinity .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzodioxole ring fused with an ethylbenzylamine moiety. Its chemical formula is C17H19NO2C_{17}H_{19}NO_2, and it has a molecular weight of 273.34 g/mol. The structural features contribute to its interaction with biological targets.

Research indicates that compounds containing the benzodioxole structure often target microtubules and tubulin proteins, which are critical for cell division and function. This mechanism is particularly relevant in the context of anticancer activity, where disruption of microtubule dynamics can lead to apoptosis in cancer cells.

Targeting G Protein-Coupled Receptors (GPCRs)

The compound may also interact with various GPCRs, which play a pivotal role in cellular signaling pathways. While specific GPCR interactions for this compound have not been extensively documented, similar compounds have shown the ability to modulate receptor activity, influencing downstream signaling cascades .

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its role as a potential chemotherapeutic agent. The mechanism involves inducing cell cycle arrest and apoptosis through microtubule disruption .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a significant reduction in cell viability with an IC50 value indicating effective concentration levels for inducing apoptosis .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth at low micromolar concentrations, showcasing its potential as an alternative treatment for bacterial infections.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to ascertain its bioavailability, metabolism, and excretion pathways.

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